molecular formula C17H12F9N B2946458 Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine CAS No. 1461708-64-4

Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine

Cat. No.: B2946458
CAS No.: 1461708-64-4
M. Wt: 401.276
InChI Key: YROVQATXZYQEDF-UHFFFAOYSA-N
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Description

Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine is an organic compound that stands out due to its trifluoromethyl groups, which are known to influence the physical and chemical properties significantly. These groups confer unique reactivity and stability to the molecule, making it of interest in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

It is known that the compound is used in the preparation of phenyl glycine derivatives , which suggests that it may interact with enzymes or receptors that recognize these derivatives.

Mode of Action

It is known to participate in reactions involving nucleophilic aromatic substitution and aromatic nitro group reduction . This suggests that the compound may interact with its targets through these chemical mechanisms.

Biochemical Pathways

Given its involvement in the synthesis of phenyl glycine derivatives , it may influence pathways that involve these derivatives.

Result of Action

Its use in the synthesis of phenyl glycine derivatives suggests that it may have effects related to the functions of these derivatives.

Action Environment

It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be influenced by exposure to oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine involves the reaction between benzylamine and 1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl chloride. This reaction typically requires a base like sodium hydride or potassium carbonate to deprotonate the amine, facilitating nucleophilic substitution. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dichloromethane at ambient to slightly elevated temperatures.

Industrial Production Methods

Industrial production often scales up this synthesis route, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and catalytic processes may be employed to ensure efficient production. Purification steps such as recrystallization or chromatographic techniques are crucial to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromic acid, potentially leading to the formation of carbonyl or carboxyl groups.

  • Reduction: Reducing agents such as lithium aluminum hydride can reduce Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine, though typically, the trifluoromethyl groups are resistant to reduction.

  • Substitution: Nucleophilic and electrophilic substitution reactions are feasible, particularly at the benzyl position.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Dimethylformamide, dichloromethane, methanol.

Major Products Formed

The major products depend on the specific reactions:

  • Oxidation: Formation of carbonyl or carboxyl derivatives.

  • Reduction: Formation of secondary amines or hydrocarbons.

  • Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine serves as a building block for the synthesis of more complex molecules. Its unique properties due to the trifluoromethyl groups make it valuable in designing new materials and catalysts.

Biology and Medicine

In biology and medicine, it is explored for its potential as a pharmaceutical intermediate. Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.

Industry

Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for various applications.

Comparison with Similar Compounds

Compared to similar compounds like Benzyl({1-[3,5-bis(methyl)phenyl]-2,2,2-trifluoroethyl})amine or Benzyl({1-[3,5-bis(chloromethyl)phenyl]-2,2,2-trifluoroethyl})amine, the trifluoromethyl variant demonstrates superior stability and reactivity due to the strong electron-withdrawing effects of the trifluoromethyl groups. This makes it more suitable for applications requiring high thermal stability and resistance to metabolic degradation.

List of Similar Compounds

  • Benzyl({1-[3,5-bis(methyl)phenyl]-2,2,2-trifluoroethyl})amine

  • Benzyl({1-[3,5-bis(chloromethyl)phenyl]-2,2,2-trifluoroethyl})amine

  • Benzyl({1-[3,5-bis(ethyl)phenyl]-2,2,2-trifluoroethyl})amine

This concludes the detailed overview of Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine

Properties

IUPAC Name

N-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F9N/c18-15(19,20)12-6-11(7-13(8-12)16(21,22)23)14(17(24,25)26)27-9-10-4-2-1-3-5-10/h1-8,14,27H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROVQATXZYQEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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